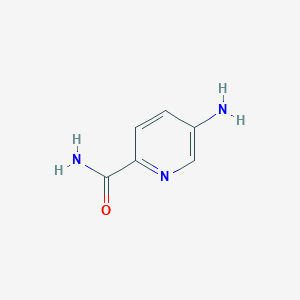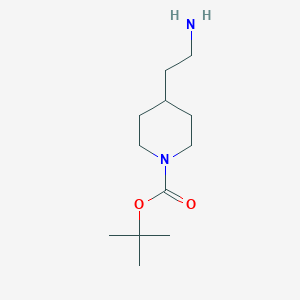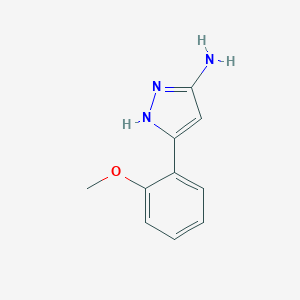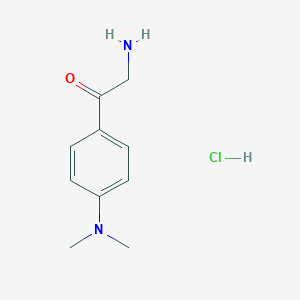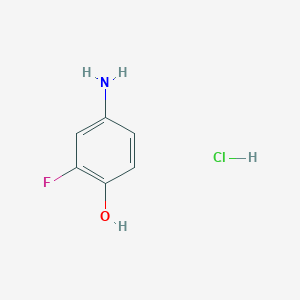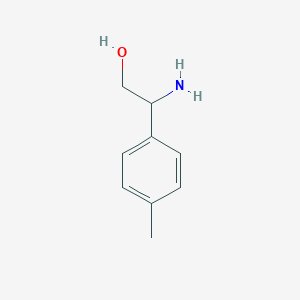
2-Amino-2-(4-methylphenyl)ethanol
Overview
Description
2-Amino-2-(4-methylphenyl)ethanol is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(4-methylphenyl)ethanol consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The structure includes an amino group (-NH2) and a hydroxyl group (-OH), which are attached to a carbon atom that is also attached to a 4-methylphenyl group .Physical And Chemical Properties Analysis
2-Amino-2-(4-methylphenyl)ethanol has a density of 1.1±0.1 g/cm3 . Its boiling point is 287.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 46.9±0.3 cm3 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Component in Cellular Membranes
“2-Amino-2-(4-methylphenyl)ethanol” is a naturally occurring organic chemical compound that plays a crucial role in the formation of cellular membranes . It is a molecular building block for life, contributing to the structure and function of cells .
Gas Stream Scrubbing
This compound is used in gas stream scrubbing, particularly in the scrubbing of combusted-coal, combusted-methane, and combusted-biogas flue emissions of carbon dioxide (CO2) . It is very efficient in this application and is also used to regenerate the air on submarines .
pH-Control Amine
“2-Amino-2-(4-methylphenyl)ethanol” is used as a pH-control amine . It helps in maintaining the pH of various solutions, contributing to the stability and effectiveness of certain processes .
Component in Antihistamines
A class of antihistamines is identified as ethanolamines, which includes compounds like carbinoxamine, clemastine, dimenhydrinate, chlorphenoxamine, diphenhydramine, and doxylamine . “2-Amino-2-(4-methylphenyl)ethanol” is a crucial component in the synthesis of these antihistamines .
Building Blocks of Drug Candidates
“2-Amino-2-(4-methylphenyl)ethanol” is a crucial building block of many drug candidates . It is used as a raw material and intermediate in the synthesis of various pharmaceutical compounds .
Continuous Synthesis in Microflow System
A continuous flow microreactor system was developed to synthesize “2-Amino-2-(4-methylphenyl)ethanol” and determine intrinsic reaction kinetics parameters . This process is efficient and practical, providing a new method for the synthesis of this compound .
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEURNIHEPFUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-methylphenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



